molecular formula C7H5Cl2FO2S B1350549 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride CAS No. 306937-30-4

3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride

Cat. No.: B1350549
CAS No.: 306937-30-4
M. Wt: 243.08 g/mol
InChI Key: DPLPKJZEWFVGQM-UHFFFAOYSA-N
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Description

Overview of Sulfonyl Chlorides in Organic Chemistry

Sulfonyl chlorides constitute a fundamental class of organosulfur compounds characterized by the presence of a sulfonyl group (>S(=O)₂) covalently bonded to a chlorine atom, resulting in the general formula RSO₂Cl. These compounds serve as versatile electrophilic reagents in organic synthesis, demonstrating exceptional reactivity toward nucleophiles due to the highly electrophilic nature of the sulfur center and the excellent leaving group properties of the chloride ion. The tetrahedral geometry around the sulfur atom, with sulfur-oxygen double bonds measuring approximately 142.4 picometers and sulfur-chlorine single bonds extending to 204.6 picometers, creates a highly polarized system that facilitates rapid nucleophilic substitution reactions. Industrial production of aromatic sulfonyl chlorides typically involves a two-step, one-pot reaction process where aromatic compounds react with chlorosulfuric acid, first forming sulfonic acids which subsequently undergo chlorination to yield the desired sulfonyl chlorides. The stability hierarchy of sulfonyl halides follows the order fluorides > chlorides > bromides > iodides, with sulfonyl chlorides maintaining sufficient stability for practical synthetic applications while retaining high reactivity. These compounds readily undergo hydrolysis to form sulfonic acids, react with alcohols to produce sulfonate esters, and couple with amines to generate sulfonamides, making them invaluable building blocks in medicinal chemistry and materials science.

Significance of Halogenated Sulfonyl Chlorides

Halogenated sulfonyl chlorides represent a particularly important subset of sulfonyl chloride chemistry, where the introduction of halogen substituents on the aromatic ring dramatically modifies both electronic properties and reactivity patterns. The presence of electron-withdrawing halogens such as chlorine and fluorine enhances the electrophilicity of the sulfonyl chloride moiety while simultaneously influencing the compound's physical properties, including melting point, boiling point, and solubility characteristics. Recent crystallographic studies have revealed that halogenated sulfonyl chlorides exhibit unique noncovalent interactions, including halogen bonding, which plays a crucial role in determining solid-state packing arrangements and molecular recognition properties. The incorporation of fluorine atoms in sulfonyl chlorides has gained particular attention due to the strong carbon-fluorine bond and the unique electronic effects of fluorine, which can significantly alter the compound's biological activity and metabolic stability. Halogen bonding interactions, particularly those involving chlorine, bromine, and iodine substituents, have emerged as powerful tools for controlling molecular assembly and have shown promise in drug discovery applications where they can enhance binding affinity and selectivity. The strategic placement of halogen atoms on sulfonyl chloride scaffolds allows for fine-tuning of reactivity and selectivity, enabling chemists to design molecules with specific properties for targeted applications in pharmaceuticals, agrochemicals, and advanced materials.

Historical Development of Aromatic Sulfonyl Chloride Chemistry

The development of aromatic sulfonyl chloride chemistry traces its origins to the mid-19th century when Henri Victor Regnault first prepared sulfuryl chloride in 1838, establishing the foundation for subsequent advances in organosulfur chemistry. The seminal work in sulfonamide chemistry began with the collaborative efforts of Domagk, Mietzsch, and Klarer in 1932 at I. G. Farbenindustrie, whose discovery of the antibacterial activity of sulfonamides marked a revolutionary turning point in medicinal chemistry. This breakthrough led to the development of Prontosil as the flagship compound and established the sulfonamide linkage as a crucial pharmacophore in drug discovery. Traditional synthetic approaches to sulfonyl chlorides have relied heavily on the dehydration of sulfonic acids using highly oxidizing reagents such as phosphorus oxychloride, sulfuryl chloride, and their derivatives, though these methods suffer from low chemoselectivity and limited functional group compatibility. The introduction of sulfamic acid as a catalyst for the preparation of aromatic sulfonyl chlorides represented a significant advancement, offering improved selectivity and reaction conditions compared to earlier methods. Recent innovations have focused on developing mild, selective methods for sulfonyl chloride formation, including the use of Pyry-BF₄ (pyridine·boron trifluoride complex) for the late-stage conversion of primary sulfonamides to sulfonyl chlorides under mild conditions. The evolution of synthetic methodologies has also encompassed photochemical approaches, where thio-derivatives can be converted to sulfonyl chlorides under light irradiation, providing access to these valuable intermediates through environmentally friendly processes.

Research Objectives and Scope

The comprehensive investigation of 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride encompasses multiple research objectives aimed at elucidating the fundamental properties and potential applications of this complex halogenated sulfonyl chloride. Primary research focuses include detailed structural characterization through crystallographic analysis, computational modeling of electronic properties, and systematic evaluation of reactivity patterns with various nucleophilic partners. The scope of investigation extends to understanding the influence of the unique substitution pattern, specifically the combined effects of the chlorine atom at position 3, fluorine atom at position 5, and methyl group at position 2, on the overall chemical behavior and physical properties of the sulfonyl chloride moiety. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography, provide essential data for comprehensive characterization of molecular structure and intermolecular interactions. Research into synthetic methodologies explores optimized preparation routes that maximize yield while minimizing the formation of undesired byproducts, with particular attention to functional group tolerance and scalability considerations. The investigation of noncovalent interactions, particularly halogen bonding and π-π stacking interactions, contributes to understanding the solid-state behavior and potential for supramolecular assembly applications. Computational studies complement experimental work by providing insights into electronic distribution, molecular orbital analysis, and prediction of reactivity patterns, enabling rational design approaches for related compounds. The broader research scope includes evaluation of the compound's potential as a building block for complex molecular architectures, with applications ranging from pharmaceutical intermediates to advanced materials with tailored properties.

Table 1: Physical and Chemical Properties of this compound

Property Value Source
CAS Number 306937-30-4
Molecular Formula C₇H₅Cl₂FO₂S
Molecular Weight 243.08 g/mol
Physical State Solid
Melting Point 27-29°C
Boiling Point 300.5±42.0°C at 760 mmHg
Density 1.5±0.1 g/cm³
Flash Point 135.6±27.9°C
Vapor Pressure 0.0±0.6 mmHg at 25°C
IUPAC Name 3-chloro-5-fluoro-2-methylbenzenesulfonyl chloride

Table 2: Structural Identifiers for this compound

Identifier Type Value Source
Standard InChI InChI=1S/C7H5Cl2FO2S/c1-4-6(8)2-5(10)3-7(4)13(9,11)12/h2-3H,1H3
Standard InChIKey DPLPKJZEWFVGQM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1Cl)F)S(=O)(=O)Cl
Canonical SMILES CC1=C(C=C(C=C1Cl)F)S(=O)(=O)Cl

Properties

IUPAC Name

3-chloro-5-fluoro-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO2S/c1-4-6(8)2-5(10)3-7(4)13(9,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLPKJZEWFVGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378625
Record name 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306937-30-4
Record name 3-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306937-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorosulfonation of 3-Chloro-5-fluoro-2-methylbenzene

  • Reagents and Conditions:

    • Starting material: 3-chloro-5-fluoro-2-methylbenzene
    • Chlorosulfonating agent: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2)
    • Temperature: Typically maintained between 0°C to 80°C to control reaction rate and selectivity
    • Solvent: Often neat or in an inert solvent such as chlorobenzene or dichloromethane to moderate reaction conditions
  • Procedure:

    • The substituted benzene is slowly added to chlorosulfonic acid under stirring at low temperature (0–5°C).
    • The reaction mixture is gradually warmed to ambient or slightly elevated temperature (up to 80°C) to complete sulfonylation.
    • After completion, the reaction mixture is quenched carefully with ice or water to precipitate the sulfonyl chloride.
    • The crude product is isolated by filtration or extraction, washed to remove residual acid, and purified by recrystallization or vacuum drying.
  • Yield and Purity:

    • Yields typically range from 80% to 90% depending on reaction control.
    • Purity is enhanced by recrystallization from solvents such as hexanes/THF mixtures or by vacuum drying at low temperatures to prevent decomposition.

Alternative Sulfonyl Chloride Formation via Sulfonation and Chlorination

  • In some protocols, the sulfonic acid intermediate is first formed by sulfonation of the aromatic compound with sulfuric acid or oleum.
  • The sulfonic acid is then converted to the sulfonyl chloride by treatment with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
  • This two-step method allows for better control over the sulfonyl chloride formation but requires additional purification steps.
  • Temperature Control: Maintaining low temperatures during chlorosulfonation minimizes side reactions such as over-chlorination or sulfone formation.
  • Solvent Effects: Use of inert solvents like chlorobenzene or dichloromethane improves selectivity and facilitates heat dissipation.
  • Purification: Vacuum drying at sub-zero temperatures (-10°C) after ether washing prevents decomposition and improves shelf life.
  • Storage: The compound is sensitive to moisture and should be stored under inert atmosphere (argon) at low temperatures (-20°C) to minimize hydrolysis and degradation.
  • Data Table: Typical Reaction Parameters and Outcomes
Parameter Typical Value/Range Notes
Starting material 3-chloro-5-fluoro-2-methylbenzene Purity >98% preferred
Chlorosulfonating agent Chlorosulfonic acid or SO2Cl2 Chlorosulfonic acid most common
Reaction temperature 0°C to 80°C Start low, then warm to complete reaction
Reaction time 2 to 6 hours Depends on scale and temperature
Solvent None or chlorobenzene, DCM Solvent moderates reaction
Work-up Quench with ice/water, filtration Careful quenching to avoid hydrolysis
Purification Recrystallization, vacuum drying Use low temperature to prevent decomposition
Yield 80% to 90% High yield achievable with optimized conditions
Storage Argon atmosphere, -20°C Prevents moisture-induced degradation
  • The chlorosulfonation method is well-documented in chemical literature and patents, emphasizing controlled addition of chlorosulfonic acid to substituted benzenes for sulfonyl chloride synthesis.
  • Patents on sulfonyl chloride preparation highlight the use of thionyl chloride and phosphorus pentachloride for chlorination of sulfonic acids, providing alternative routes with high purity products.
  • Research articles confirm the importance of temperature control and solvent choice to maximize yield and minimize by-products.

The preparation of 3-chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride is primarily achieved through the chlorosulfonation of the corresponding substituted benzene. Careful control of reaction parameters such as temperature, reagent addition rate, and solvent environment is critical to obtaining high yields and purity. Alternative methods involving sulfonation followed by chlorination are also viable. Proper purification and storage conditions are essential to maintain compound stability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Sulfonamides

3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride is utilized in the synthesis of sulfonamide compounds. Sulfonamides are important in medicinal chemistry for their antibacterial properties. The compound acts as a sulfonylating agent, facilitating the formation of sulfonamide linkages through nucleophilic substitution reactions.

Pharmaceutical Development

This compound is used in the development of various pharmaceuticals, particularly in creating inhibitors for specific enzymes. For instance, studies have shown that derivatives of this sulfonyl chloride can inhibit certain kinases involved in cancer progression, making them potential candidates for targeted cancer therapies .

Agrochemical Applications

In agrochemistry, this compound has been explored for developing herbicides and pesticides. Its ability to modify biological pathways in plants makes it a valuable tool for enhancing crop protection strategies against pests and diseases .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of sulfonamide derivatives synthesized from this compound. The results indicated that these compounds exhibited significant activity against various bacterial strains, including antibiotic-resistant variants. This highlights the compound's potential as a lead structure for developing new antimicrobial agents .

Case Study 2: Anticancer Research

In another research project, the efficacy of compounds derived from this sulfonyl chloride was tested against colon cancer cell lines. The findings demonstrated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, suggesting a promising therapeutic window for further development .

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophiles, such as amino groups in proteins. This reactivity allows it to modify target proteins, potentially leading to inhibition or activation of specific biological pathways.

Table: Biological Activities

Activity TypeDescription
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in specific cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes involved in disease processes

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • The trifluoromethyl (-CF₃) group in analogs (e.g., 2-Fluoro-5-(trifluoromethyl)benzenesulfonyl chloride) enhances lipophilicity and electron-withdrawing effects compared to the methyl (-CH₃) group in the target compound. This difference influences reactivity in electrophilic substitutions .
  • Chlorine and fluorine substituents in all three compounds contribute to steric hindrance and electronic modulation, affecting reaction rates and regioselectivity .

Functional Group Dynamics :

  • Sulfonyl chlorides (e.g., target compound) are more reactive toward nucleophiles than benzoyl chlorides (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride) due to the stronger electrophilicity of the sulfur center .
  • Benzoyl chlorides are typically used for acylation reactions, while sulfonyl chlorides are preferred for sulfonamide formation .

Reactivity and Functional Group Dynamics

Sulfonyl chlorides exhibit distinct reactivity patterns compared to other acyl halides:

  • Hydrolysis Sensitivity : Sulfonyl chlorides hydrolyze more slowly than benzoyl chlorides in aqueous environments, making them more versatile in aqueous-organic biphasic systems .
  • Nucleophilic Substitution : The target compound’s sulfonyl chloride group reacts efficiently with amines (e.g., forming sulfonamides) but shows reduced reactivity with alcohols compared to benzoyl chlorides .

Biological Activity

3-Chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride, also known as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a sulfonyl chloride group, which is reactive and can form various derivatives. Its structural formula can be represented as follows:

C7H6ClFOS\text{C}_7\text{H}_6\text{ClFOS}

This compound is often utilized as a building block in organic synthesis and plays a role in the development of new chemical entities for pharmaceutical applications.

Biological Activity Overview

The biological activity of this compound primarily revolves around its enzyme inhibitory properties. The sulfonamide group allows it to interact with specific enzymes, leading to inhibition that can have various biological effects.

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with active sites on enzymes, disrupting their function. This is particularly relevant in antibacterial and antifungal contexts.
  • Targeted Pathways : Studies indicate that this compound can selectively target metabolic pathways associated with lipid synthesis and accumulation, making it a candidate for treating metabolic disorders such as MAFLD (Metabolic Dysfunction-associated Fatty Liver Disease) .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound and its derivatives.

Table 1: Biological Activity Data

Study ReferenceTarget EnzymeIC50 (µM)Effect Observed
VariousVariesEnzyme inhibition leading to antibacterial effects
Liver Pyruvate Kinase4.3Significant reduction in lipid accumulation
T. brucei>7.0High potency against parasitic infections

Case Study: Inhibition of Liver Pyruvate Kinase

A notable case study involved the evaluation of this compound in a model for MAFLD. The compound was tested at varying concentrations (5 µM to 0.625 µM), demonstrating a marked decrease in triglyceride (TAG) contents by up to 80.4% at the lowest concentration tested while maintaining cell viability . This suggests its potential as a therapeutic agent for metabolic disorders.

Applications in Medicinal Chemistry

The compound has been explored for:

  • Antibacterial Activity : Its structural properties make it suitable for developing new antibacterial agents.
  • Antifungal Applications : Similar mechanisms apply to fungal targets, where enzyme inhibition can disrupt fungal growth.
  • Synthesis of Advanced Materials : Beyond biological applications, it serves as an intermediate in synthesizing complex organic molecules .

Q & A

Basic: What are the recommended synthetic routes for 3-chloro-5-fluoro-2-methylbenzene-1-sulfonyl chloride, and how can purity be optimized?

Answer:
The synthesis typically involves sulfonation and chlorination of a substituted benzene precursor. For example:

  • Step 1: Sulfonation of 3-chloro-5-fluoro-2-methylbenzene using chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfonic acid intermediate .
  • Step 2: Reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid to the sulfonyl chloride .
  • Purity Optimization: Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (from dichloromethane/petroleum ether) to achieve >95% purity. Monitor reaction progress via TLC or HPLC .

Advanced: How can computational methods resolve contradictions in proposed reaction mechanisms for sulfonyl chloride derivatives?

Answer:
Conflicting mechanisms (e.g., electrophilic vs. radical pathways) can be addressed via:

  • DFT Calculations: Compare activation energies of proposed intermediates. For example, assess the stability of chlorosulfonic acid adducts in sulfonation steps .
  • Kinetic Isotope Effects (KIE): Experimental KIE data can validate computational predictions for rate-determining steps .
  • Case Study: For 3-chloro-4-fluorobenzenesulfonyl chloride, computational models revealed that steric hindrance from the methyl group slows chlorination, requiring elevated temperatures (80°C) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Storage: Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .
  • Waste Disposal: Neutralize with aqueous sodium bicarbonate before transferring to halogenated waste containers .

Advanced: Which spectroscopic techniques are most effective for characterizing structural isomers of sulfonyl chlorides?

Answer:

  • ¹H/¹³C NMR: Differentiate regioisomers using coupling constants (e.g., JF-H in ¹⁹F NMR for fluorine position) .
  • X-ray Crystallography: Resolve ambiguities in substituent orientation (e.g., methyl vs. chloro group placement) .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]<sup>+</sup>) and fragmentation patterns to distinguish isomers .

Advanced: How can researchers address discrepancies in reported reactivity of sulfonyl chlorides with nucleophiles?

Answer:
Contradictions in reactivity (e.g., amine vs. alcohol nucleophilicity) may arise from solvent polarity or steric effects. Mitigation strategies:

  • Solvent Screening: Test reactions in polar aprotic (DMF) vs. non-polar (toluene) solvents to modulate reactivity .
  • Steric Maps: Use molecular modeling to predict accessibility of the sulfonyl chloride group. Bulky substituents (e.g., trifluoromethyl) reduce reaction rates .
  • Kinetic Studies: Compare pseudo-first-order rate constants under standardized conditions .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

  • Intermediate for Sulfonamides: React with amines to create sulfonamide libraries for antimicrobial or anticancer screening .
  • Protease Inhibitors: The sulfonyl group acts as a transition-state mimic in inhibitor design (e.g., targeting thrombin or HIV protease) .
  • Table: Representative Derivatives
DerivativeBiological TargetReference
Sulfonamide-PyridineBacterial DHFR
Trifluoromethyl AnalogKinase Inhibition

Advanced: What strategies improve the stability of this compound during long-term storage?

Answer:

  • Desiccants: Store with molecular sieves (3Å) to absorb moisture .
  • Inert Atmosphere: Use argon or nitrogen to prevent oxidation .
  • Stability Testing: Monitor decomposition via FT-IR (loss of S=O peaks at 1370 cm⁻¹) and adjust storage conditions iteratively .

Basic: How can researchers validate the absence of byproducts like sulfonic acids or disulfides?

Answer:

  • Titration: Use NaOH to quantify unreacted sulfonic acid (pH >10 indicates excess acid) .
  • HPLC-MS: Detect disulfides (e.g., dimeric peaks at m/z = 2[M-Cl]) .
  • Iodometric Test: Free sulfonyl chloride reacts with KI to liberate iodine, detectable via UV-vis at 290 nm .

Advanced: What role does the methyl group play in modulating the electronic properties of the sulfonyl chloride?

Answer:

  • Electron-Donating Effect: The methyl group increases electron density at the benzene ring, reducing electrophilicity of the sulfonyl chloride.
  • Impact on Reactivity: Slows nucleophilic substitution compared to non-methylated analogs (e.g., 3-chloro-5-fluorobenzenesulfonyl chloride) .
  • Computational Evidence: NBO analysis shows decreased positive charge on the sulfur atom in methyl-containing derivatives .

Advanced: How can cross-coupling reactions be integrated with sulfonyl chloride chemistry for functional material synthesis?

Answer:

  • Suzuki-Miyaura Coupling: Replace chloride with aryl boronic acids to create biaryl sulfones (e.g., for OLED materials) .
  • Catalytic Systems: Use Pd(PPh₃)₄ and K₂CO₃ in THF/water (80°C, 12 h) for efficient coupling .
  • Example: this compound + 4-methoxyphenylboronic acid → luminescent sulfone (λem = 450 nm) .

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